![molecular formula C8H5F4NO2 B1395209 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid CAS No. 1214323-46-2](/img/structure/B1395209.png)
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is an organic compound characterized by the presence of a fluorine atom at the third position, a trifluoromethyl group at the fifth position, and an acetic acid moiety attached to the second position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid typically involves multi-step processes starting from commercially available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of a fluorine atom at the desired position on the pyridine ring using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst such as copper(I) iodide.
Acetic Acid Introduction: The acetic acid moiety can be introduced via a carboxylation reaction using carbon dioxide under high pressure or through a Grignard reaction followed by oxidation.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis platforms are employed to ensure consistent quality and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the acetic acid moiety, forming carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyridine ring or the acetic acid group, leading to the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered chemical properties.
Scientific Research Applications
Medicinal Chemistry
The compound serves as an intermediate in the synthesis of biologically active molecules. Its derivatives have been explored for potential therapeutic applications, particularly in the development of pharmaceuticals targeting various diseases.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives of 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid can be synthesized to create compounds with anticancer properties. For instance, modifications to the pyridine ring have resulted in molecules that exhibit selective cytotoxicity against cancer cell lines, highlighting the importance of this compound in drug discovery .
Agricultural Chemicals
The compound is also significant in the field of agrochemicals, particularly as a precursor for herbicides and fungicides. Its trifluoromethyl group contributes to the efficacy and stability of these agricultural products.
Case Study: Herbicide Development
A notable application includes its use in synthesizing herbicides that target specific weed species without harming crops. The incorporation of this compound into herbicide formulations has shown improved selectivity and reduced environmental impact compared to traditional herbicides .
Table 1: Comparison of Biological Activities
Mechanism of Action
The mechanism by which 3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid exerts its effects is largely dependent on its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modulating their activity. The trifluoromethyl group increases lipophilicity, aiding in membrane permeability and bioavailability.
Comparison with Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine
Comparison:
- 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid : Similar in structure but with a chlorine atom instead of a fluorine atom, leading to different reactivity and biological activity.
- 2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine : Contains both fluorine and chlorine atoms, offering a different set of chemical properties and potential applications.
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid stands out due to its unique combination of fluorine and trifluoromethyl groups, which confer distinct chemical stability and reactivity, making it a valuable compound in various scientific and industrial applications.
Biological Activity
3-Fluoro-5-(trifluoromethyl)pyridine-2-acetic acid is a compound of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances its lipophilicity, metabolic stability, and biological activity compared to non-fluorinated analogs. This article reviews the biological activity of this compound, including its mechanisms of action, related case studies, and synthesized derivatives.
The molecular formula for this compound is C₆H₄F₄N O₂. The trifluoromethyl group is known to significantly influence the compound's reactivity and biological interactions due to its strong electron-withdrawing properties.
- Inhibition of Enzymes : The trifluoromethyl group has been shown to enhance the potency of compounds by stabilizing their interaction with target enzymes. For instance, compounds with similar structures have demonstrated improved inhibition of reverse transcriptase enzymes, which are critical in viral replication processes .
- Antimicrobial Properties : Research indicates that pyridine derivatives exhibit significant antibacterial and antifungal activities. For example, derivatives containing the trifluoromethyl group have been synthesized and evaluated for their antimicrobial efficacy against various pathogens .
- Anticancer Activity : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. Similar compounds have shown promising results in vitro against different cancer cell lines .
Synthesis and Testing
A recent study synthesized a series of trifluoromethylpyridine amide derivatives, including this compound. The antibacterial activity was assessed using a range of concentrations, revealing effective inhibition rates against specific bacterial strains (Table 1) .
Compound | Concentration (mg/L) | Antibacterial Activity (%) |
---|---|---|
E1 | 100 | 57 ± 0.3 |
E2 | 50 | 44 ± 3.0 |
E3 | 100 | 53 ± 2.5 |
Pharmacological Studies
In pharmacological studies, compounds similar to this compound were tested for their effects on glycine transporters, revealing significant inhibitory activity which could be leveraged for treating neurological disorders . The structure-activity relationship (SAR) analyses indicated that modifications in the pyridine ring significantly impacted the biological efficacy.
Research Findings
- Metabolic Stability : The incorporation of fluorine atoms into the structure has been linked to increased metabolic stability in human liver microsomes compared to non-fluorinated analogs .
- Efficacy Against Parasites : In vitro studies demonstrated that certain trifluoromethylpyridine derivatives exhibited potent activity against Plasmodium falciparum, with EC50 values indicating high efficacy at low concentrations .
- Toxicological Assessments : Toxicological evaluations are crucial for assessing the safety profile of these compounds. Preliminary results suggest that while some derivatives are effective antimicrobials, they also require careful consideration regarding their toxicity profiles .
Properties
IUPAC Name |
2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-5-1-4(8(10,11)12)3-13-6(5)2-7(14)15/h1,3H,2H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUURSRJUJPUCMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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